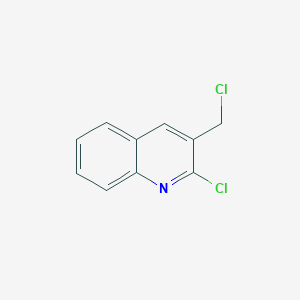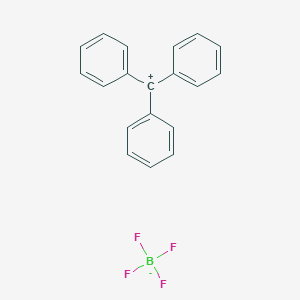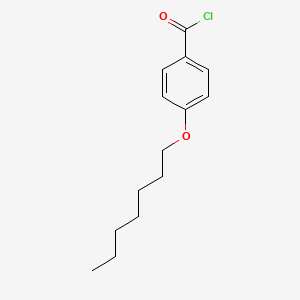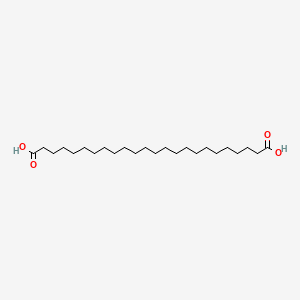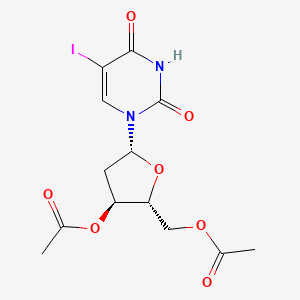
2'-脱氧-5-碘尿苷3',5'-二乙酸酯
描述
2’-Deoxy-5-iodouridine 3’,5’-diacetate is a modified nucleoside analog derived from uridine It is characterized by the presence of iodine at the 5-position and acetyl groups at the 3’ and 5’ positions of the deoxyribose sugar
科学研究应用
2’-Deoxy-5-iodouridine 3’,5’-diacetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other modified nucleosides and nucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms, as it can be incorporated into DNA strands.
Medicine: Investigated for its potential antiviral and anticancer properties. It has been shown to inhibit viral DNA synthesis and has been used as a radiosensitizer in cancer therapy.
作用机制
Target of Action
The primary target of the compound 2’-Deoxy-5-iodouridine 3’,5’-diacetate is viral DNA. It acts as an antiviral agent by inhibiting viral replication .
Mode of Action
2’-Deoxy-5-iodouridine 3’,5’-diacetate interacts with its targets by substituting itself for thymidine in viral DNA. This substitution inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .
Biochemical Pathways
The compound 2’-Deoxy-5-iodouridine 3’,5’-diacetate affects the DNA synthesis pathway in viruses. By substituting itself for thymidine, it disrupts the normal functioning of the pathway, leading to the production of faulty DNA .
Pharmacokinetics
The compound’s ability to inhibit viral replication suggests that it is able to reach its target site effectively .
Result of Action
The result of the action of 2’-Deoxy-5-iodouridine 3’,5’-diacetate is the inability of the virus to reproduce or to infect/destroy tissue. This is due to the production of faulty DNA, which results in a pseudostructure that cannot infect or destroy tissue .
生化分析
Biochemical Properties
2’-Deoxy-5-iodouridine 3’,5’-diacetate plays a crucial role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It interacts with enzymes such as DNA polymerases, which are responsible for the replication of viral DNA. By incorporating into the viral DNA, 2’-Deoxy-5-iodouridine 3’,5’-diacetate causes chain termination, effectively halting viral replication . Additionally, this compound has been shown to interact with thymidine kinase, an enzyme involved in the phosphorylation of nucleosides, further enhancing its antiviral activity .
Cellular Effects
The effects of 2’-Deoxy-5-iodouridine 3’,5’-diacetate on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting DNA synthesis and repair mechanisms . This compound also influences cell signaling pathways, such as the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis . Furthermore, 2’-Deoxy-5-iodouridine 3’,5’-diacetate affects gene expression by incorporating into the DNA and causing mutations that can lead to altered cellular metabolism .
Molecular Mechanism
At the molecular level, 2’-Deoxy-5-iodouridine 3’,5’-diacetate exerts its effects through several mechanisms. It binds to DNA polymerases, inhibiting their activity and preventing the elongation of the DNA strand . This compound also acts as a competitive inhibitor of thymidine kinase, reducing the phosphorylation of natural nucleosides and thereby decreasing the pool of nucleotides available for DNA synthesis . Additionally, 2’-Deoxy-5-iodouridine 3’,5’-diacetate can induce mutations in the DNA by incorporating into the genome, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Deoxy-5-iodouridine 3’,5’-diacetate have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis, leading to the release of acetic acid and the formation of 2’-Deoxy-5-iodouridine . Long-term studies have shown that prolonged exposure to 2’-Deoxy-5-iodouridine 3’,5’-diacetate can result in sustained inhibition of viral replication and persistent alterations in cellular function
Dosage Effects in Animal Models
The effects of 2’-Deoxy-5-iodouridine 3’,5’-diacetate vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit viral replication without causing significant toxicity . At higher doses, it can induce toxic effects, such as bone marrow suppression and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to adverse effects . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety.
Metabolic Pathways
2’-Deoxy-5-iodouridine 3’,5’-diacetate is involved in several metabolic pathways. It is initially phosphorylated by thymidine kinase to form 2’-Deoxy-5-iodouridine monophosphate, which is further phosphorylated to the diphosphate and triphosphate forms . These phosphorylated derivatives can then be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis . The compound also interacts with other enzymes, such as nucleoside diphosphate kinase, which plays a role in maintaining the balance of nucleotide pools within the cell .
Transport and Distribution
The transport and distribution of 2’-Deoxy-5-iodouridine 3’,5’-diacetate within cells and tissues are mediated by nucleoside transporters . These transporters facilitate the uptake of the compound into cells, where it can exert its antiviral and anticancer effects. Once inside the cell, 2’-Deoxy-5-iodouridine 3’,5’-diacetate is distributed to various cellular compartments, including the nucleus, where it can be incorporated into DNA . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity profile .
Subcellular Localization
The subcellular localization of 2’-Deoxy-5-iodouridine 3’,5’-diacetate is primarily within the nucleus, where it is incorporated into the DNA . This localization is facilitated by its structural similarity to natural nucleosides, allowing it to be recognized and processed by cellular enzymes involved in DNA synthesis . The compound’s activity and function are closely tied to its presence in the nucleus, as it directly interferes with DNA replication and repair processes . Additionally, post-translational modifications and targeting signals may influence the compound’s distribution within specific nuclear compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-iodouridine 3’,5’-diacetate typically involves the iodination of 2’-deoxyuridine followed by acetylation. The iodination is often carried out using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, in an aqueous or organic solvent. The acetylation step involves the reaction of the iodinated nucleoside with acetic anhydride in the presence of a base, such as pyridine, to introduce the acetyl groups at the 3’ and 5’ positions .
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-5-iodouridine 3’,5’-diacetate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
化学反应分析
Types of Reactions
2’-Deoxy-5-iodouridine 3’,5’-diacetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Deacetylation: The acetyl groups at the 3’ and 5’ positions can be removed under basic conditions, yielding the parent nucleoside.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like thiols or amines in the presence of a base, such as sodium hydride or potassium carbonate.
Deacetylation: Performed using bases like sodium hydroxide or ammonia in methanol or water.
Oxidation and Reduction: May involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Yield various 5-substituted derivatives of the nucleoside.
Deacetylation: Produces 2’-Deoxy-5-iodouridine.
Oxidation and Reduction: Can lead to the formation of oxidized or reduced analogs, depending on the specific reagents used.
相似化合物的比较
Similar Compounds
5-Iodo-2’-deoxyuridine: A closely related compound without the acetyl groups, used primarily as an antiviral agent.
5-Bromo-2’-deoxyuridine: Another halogenated nucleoside analog with similar applications in antiviral and anticancer research.
5-Fluoro-2’-deoxyuridine: Known for its potent anticancer activity and use in chemotherapy.
Uniqueness
2’-Deoxy-5-iodouridine 3’,5’-diacetate is unique due to the presence of both iodine and acetyl groups, which confer distinct chemical and biological properties. The acetyl groups can enhance the compound’s stability and cellular uptake, while the iodine atom provides specific reactivity and biological activity. This combination makes it a valuable tool in various research and therapeutic applications .
属性
IUPAC Name |
[3-acetyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDYIZDWXVFTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)
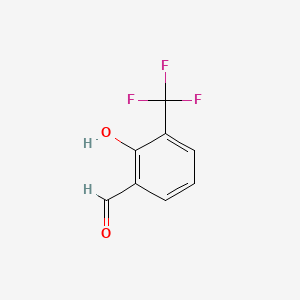
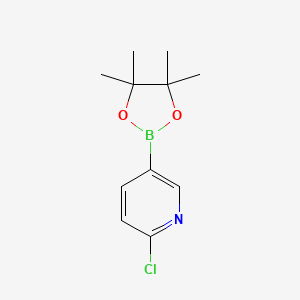
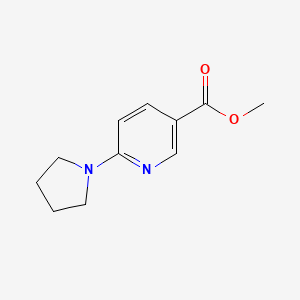
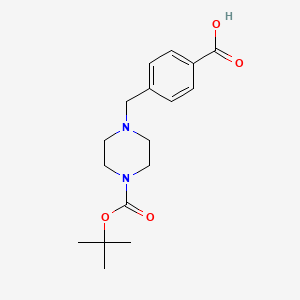
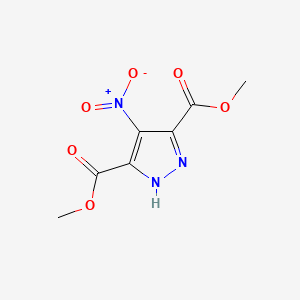

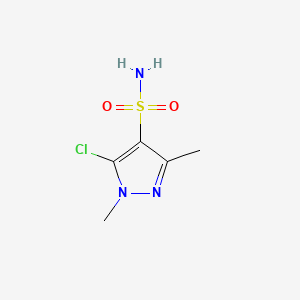
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1586033.png)
